Fmoc-Cys(STmp)-OH

Catalog No.
S901747
CAS No.
1403834-74-1
M.F
C27H27NO7S2
M. Wt
541.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(STmp)-OH

CAS Number

1403834-74-1

Product Name

Fmoc-Cys(STmp)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid

Molecular Formula

C27H27NO7S2

Molecular Weight

541.6 g/mol

InChI

InChI=1S/C27H27NO7S2/c1-32-16-12-23(33-2)25(24(13-16)34-3)37-36-15-22(26(29)30)28-27(31)35-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-13,21-22H,14-15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m0/s1

InChI Key

GADCBXMSWHDNAU-QFIPXVFZSA-N

SMILES

COC1=CC(=C(C(=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)SSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Regiospecific Disulfide Bond Formation

Disulfide bridges (also called cystine bridges) play a crucial role in stabilizing the three-dimensional structure and function of many peptides and proteins. Fmoc-Cys(STmp)-OH offers a unique advantage in this regard. The STmp (2,4,6-trimethoxyphenyl) group protects the cysteine thiol side chain during peptide chain assembly using Fmoc/piperidine chemistry, which is the standard method for SPPS. This stability ensures that disulfide bond formation occurs only between desired cysteine residues at a later stage [].

Controlled Cleavage for Disulfide Bridge Formation

Following peptide chain assembly, the STmp group can be selectively removed under mild thiolysis conditions using reagents like N-methylmorpholine (NMM) and dithiothreitol (DTT). This controlled cleavage allows for the formation of disulfide bridges between the deprotected cysteine residues at specific positions within the peptide sequence [, ]. This regioselectivity is crucial for obtaining peptides with the desired folded structure and functionality.

Applications in Peptide Research

Fmoc-Cys(STmp)-OH has been successfully employed in the synthesis of various complex peptides containing multiple disulfide bridges. Some notable examples include:

  • Synthesis of insulin analogs for studying insulin function and developing new therapeutic agents.
  • Development of methods for the stepwise introduction of disulfide bonds in peptides.
  • Synthesis of human insulin-like peptide 6 (HILP6) for investigating its biological properties.

Fmoc-Cys(STmp)-OH, also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-((2,4,6-trimethoxyphenyl)thio)-L-cysteine, is a derivative of cysteine that incorporates a fluorene-based protecting group (Fmoc) and a trimethoxyphenyl thioether group (STmp). This compound is particularly significant in peptide synthesis due to its ability to stabilize the thiol side chain of cysteine during solid-phase peptide synthesis (SPPS) while allowing for selective disulfide bond formation later in the synthesis process. The molecular formula of Fmoc-Cys(STmp)-OH is C27H27NO7S, with a molecular weight of 541.64 g/mol .

Fmoc-Cys(STmp)-OH functions as a protected cysteine building block during Fmoc SPPS. The STmp group allows for selective control over disulfide bridge formation. By strategically incorporating Fmoc-Cys(STmp)-OH into the peptide sequence, researchers can achieve the desired disulfide bridge pattern after cleavage from the solid support and final deprotection steps [].

Case Study

Fmoc-Cys(STmp)-OH has been successfully used in the synthesis of insulin analogs with regiospecific disulfide bond formation, demonstrating its effectiveness in achieving complex peptide structures [].

The primary chemical reaction involving Fmoc-Cys(STmp)-OH is its role as a building block in the synthesis of peptides. During the synthesis process, the Fmoc group protects the amino terminus, while the STmp group stabilizes the thiol side chain. After peptide assembly via Fmoc SPPS, the STmp group can be selectively removed under mild thiolysis conditions using reagents such as N-methylmorpholine and dithiothreitol. This removal allows for controlled formation of disulfide bridges between cysteine residues, which is crucial for achieving specific folded structures in peptides .

Reaction Mechanism

  • Peptide Assembly: Fmoc-Cys(STmp)-OH is incorporated into a growing peptide chain.
  • Deprotection: The Fmoc group is removed using piperidine.
  • Thiolysis: The STmp group is cleaved under mild conditions.
  • Disulfide Bond Formation: Deprotected cysteine residues can oxidize to form disulfide bonds.

Fmoc-Cys(STmp)-OH plays a vital role in synthesizing peptides that require precise disulfide bond formation for biological activity. Disulfide bridges are critical for maintaining the structural integrity and functionality of many peptides and proteins. By allowing for regioselective disulfide bond formation, this compound facilitates the creation of biologically active peptides that mimic natural proteins more closely .

The synthesis of Fmoc-Cys(STmp)-OH typically involves:

  • Starting Materials: Cysteine derivatives and protecting groups.
  • Reagents: Standard reagents used in Fmoc SPPS, including coupling agents like DIC (Diisopropylcarbodiimide) and additives such as Oxyma.
  • Procedure: The synthesis generally follows established protocols for peptide synthesis, where cysteine is protected with the STmp group during assembly and later deprotected under specific conditions .

While detailed public literature on the synthesis of Fmoc-Cys(STmp)-OH specifically may be limited, similar cysteine derivatives have documented synthetic pathways that can be adapted for this compound .

Fmoc-Cys(STmp)-OH is utilized primarily in:

  • Peptide Synthesis: Particularly for peptides requiring multiple disulfide bonds.
  • Drug Development: In creating peptide-based therapeutics that mimic natural proteins.
  • Biochemical Research: For studying protein folding and function due to its ability to form specific disulfide linkages .

Studies involving Fmoc-Cys(STmp)-OH focus on its interactions during peptide synthesis and how it affects the stability and reactivity of cysteine residues. The controlled removal of the STmp protecting group allows researchers to investigate how different disulfide bond configurations impact peptide conformation and biological function. This has implications for understanding protein folding mechanisms and developing therapeutic peptides .

Several compounds share similarities with Fmoc-Cys(STmp)-OH, particularly those used in peptide synthesis with protective groups for cysteine:

Compound NameProtective GroupUnique Features
Fmoc-Cys(Trt)-OHTritylCommonly used but less stable than STmp under acidic conditions
Fmoc-Cys(Acm)-OHAcetamidomethylAllows selective deprotection but can lead to side reactions
Fmoc-Cys(StBu)-OHS-butylProvides stability but may complicate later oxidation reactions
Fmoc-Cys(Thp)-OHThiazolidineOffers different reactivity profiles compared to STmp

Uniqueness of Fmoc-Cys(STmp)-OH

The uniqueness of Fmoc-Cys(STmp)-OH lies in its stability during standard deprotection steps while allowing selective cleavage under mild conditions. This characteristic enables researchers to synthesize complex peptides with desired disulfide bonding patterns more effectively than with traditional protecting groups .

XLogP3

4.8

Dates

Modify: 2023-08-16

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